11-Dehydrothromboxane B3 is a significant urinary metabolite of Thromboxane A3, primarily derived from the dietary intake of eicosapentaenoic acid. This compound plays a critical role in lipid biochemistry and various physiological processes, particularly in the context of cardiovascular health. The molecular formula of 11-Dehydrothromboxane B3 is , with a molecular weight of approximately 366.5 g/mol.
11-Dehydrothromboxane B3 is synthesized in the human body as a result of the metabolism of Thromboxane A3, which itself is derived from eicosapentaenoic acid, an omega-3 fatty acid commonly found in fish oils. Increased dietary intake of eicosapentaenoic acid has been associated with elevated levels of this metabolite in urine, indicating its potential as a biomarker for dietary fat intake and metabolic activity related to thromboxanes .
This compound belongs to the class of oxylipins, which are oxygenated derivatives of fatty acids. It is specifically categorized under thromboxanes, which are cyclic endoperoxides involved in various physiological functions, including platelet aggregation and vasoconstriction. Thromboxanes are synthesized from arachidonic acid via the action of cyclooxygenase enzymes .
The synthesis of 11-Dehydrothromboxane B3 typically involves the oxidation of Thromboxane B3. This process can be achieved through several methods, primarily using strong oxidizing agents.
The molecular structure of 11-Dehydrothromboxane B3 features a cyclopentane ring characteristic of thromboxanes, with specific functional groups that include ketones and hydroxyls.
11-Dehydrothromboxane B3 undergoes several types of chemical reactions:
These reactions can yield various metabolites depending on the specific conditions and reagents employed during synthesis.
11-Dehydrothromboxane B3 functions primarily as a metabolite reflecting the biosynthesis of Thromboxane A3. It plays a crucial role in regulating platelet aggregation and vascular tone through its action on specific receptors located on platelets and vascular smooth muscle cells. This interaction modulates intracellular signaling pathways that govern these physiological processes .
11-Dehydrothromboxane B3 has several scientific applications:
11-Dehydrothromboxane B3 (11-dehydro-TXB3) is a stable enzymatic metabolite derived from the oxidation of Thromboxane A3 (TXA3). TXA3 originates from eicosapentaenoic acid (EPA; 20:5ω-3) through the cyclooxygenase (COX) pathway. The conversion begins when COX enzymes metabolize EPA to prostaglandin H3 (PGH3), which is subsequently transformed into TXA3 by thromboxane synthase. TXA3 is highly unstable and non-enzymatically hydrolyzes to thromboxane B3 (TXB3). 11-Dehydro-TXB3 forms when TXB3 undergoes dehydrogenation via 11-hydroxy-thromboxane dehydrogenase. This enzyme catalyzes the oxidation of the C11 hydroxyl group of TXB3 to a ketone, yielding 11-dehydro-TXB3 as a major urinary metabolite [1] [4] [9].
This metabolic pathway shares similarities with the well-characterized thromboxane B2 (from arachidonic acid) cascade but differs in substrate specificity and product profiles due to EPA’s additional double bond. The structural uniqueness of 11-dehydro-TXB3—characterized by a C17-C18 double bond and a C11 ketone group—confirms its origin from ω-3 fatty acids [3] [9].
Table 1: Structural and Metabolic Features of 11-Dehydrothromboxane B3
| Property | Description |
|---|---|
| Chemical Formula | C₂₀H₃₀O₆ |
| Molecular Weight | 366.45 g/mol |
| Precursor | Thromboxane A3 (TXA3) |
| Key Metabolic Enzyme | 11-Hydroxy-thromboxane dehydrogenase |
| Urinary Detection | As methyl ester-11-n-propylamide-dimethylisopropylsilyl (ME-PA-DMIPS) derivatives |
Eicosapentaenoic acid (EPA) serves as the exclusive biosynthetic precursor for 11-dehydro-TXB3. EPA is an ω-3 polyunsaturated fatty acid (PUFA) incorporated into cell membrane phospholipids. Upon cellular activation (e.g., platelet aggregation or inflammatory stimuli), cytosolic phospholipase A2 (cPLA2) releases EPA from membrane phospholipids. EPA then enters the COX pathway, where it is sequentially metabolized to PGH3 and TXA3 [6] [9].
Dietary EPA intake directly influences 11-dehydro-TXB3 levels. Studies involving oral administration of EPA ethyl ester (1.8 g/day) to human subjects demonstrated a significant increase in urinary 11-dehydro-TXB3, confirming endogenous TXA3 synthesis from EPA [2] [4]. This contrasts with thromboxane A2 (derived from ω-6 arachidonic acid), which generates pro-thrombotic metabolites. EPA-derived thromboxanes like TXA3 and their metabolites exhibit attenuated biological activity, contributing to EPA’s cardioprotective effects [6] [9].
Table 2: EPA-Derived Metabolic Pathway to 11-Dehydrothromboxane B3
| Step | Substrate | Enzyme/Catalyst | Product | Detection Method |
|---|---|---|---|---|
| 1 | EPA in phospholipids | cPLA₂ | Free EPA | LC-MS/MS |
| 2 | Free EPA | Cyclooxygenase (COX) | PGH₃ | Immunoassay |
| 3 | PGH₃ | Thromboxane synthase | TXA₃ | Not directly measurable |
| 4 | TXA₃ | Non-enzymatic hydrolysis | TXB₃ | GC-MS/SIM |
| 5 | TXB₃ | 11-Hydroxy dehydrogenase | 11-Dehydro-TXB₃ | Affinity chromatography, GC-MS |
Hepatic and renal tissues play complementary roles in the further metabolism of 11-dehydro-TXB3. The liver initiates β-oxidation, shortening the carboxylic acid side chain of 11-dehydro-TXB3 to produce 11-dehydro-2,3-dinor-TXB3. This metabolite was identified in human urine using high-resolution selected-ion monitoring (GC/SIM) at m/z 668.4198, corresponding to the [M - C₃H₇]⁺ ion of its ME-PA-DMIPS derivative. The mass spectrum shows characteristic fragment ions at m/z 696 ([M - CH₃]⁺) and m/z 668 (base peak, [M - C₃H₇]⁺), confirming structural integrity [2].
The kidneys contribute to dehydrogenation and urinary excretion. 11-Dehydro-TXB3 and its β-oxidation products are conjugated or solubilized for renal clearance. Urinary levels are standardized using creatinine ratios to account for renal function variability, though this does not reflect intrinsic renal metabolic activity [5]. The coexistence of 11-dehydro-TXB3 and 11-dehydro-2,3-dinor-TXB3 in urine confirms multi-organ collaboration in thromboxane metabolism:
This metabolic crosstalk underscores why urinary 11-dehydro-TXB3 serves as a biomarker for systemic TXA3 production. Its detection validates endogenous thromboxane A3 formation in humans following EPA supplementation, linking ω-3 fatty acid intake to downstream anti-thrombotic oxylipin profiles [2] [6].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: